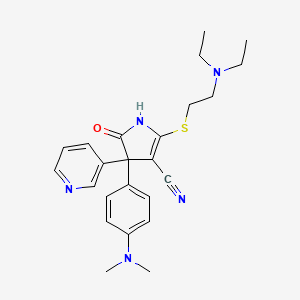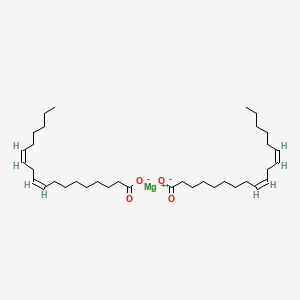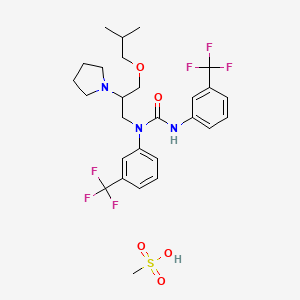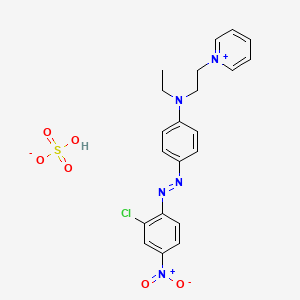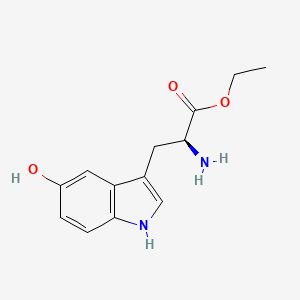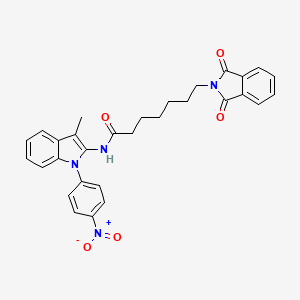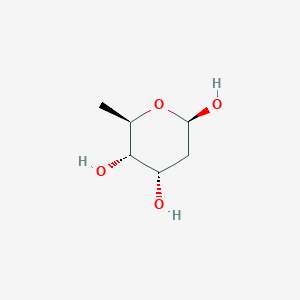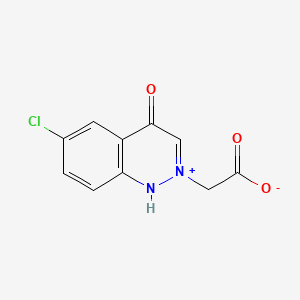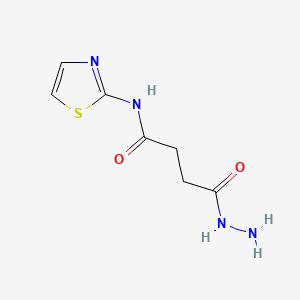
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties
Preparation Methods
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide typically involves the reaction of butanoic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by further transformations to introduce the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, due to its potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide can be compared with other thiazole derivatives, such as:
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.
Tiazofurin: An antineoplastic drug with a thiazole ring, used in cancer therapy.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry.
Properties
CAS No. |
113408-19-8 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
4-hydrazinyl-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10N4O2S/c8-11-6(13)2-1-5(12)10-7-9-3-4-14-7/h3-4H,1-2,8H2,(H,11,13)(H,9,10,12) |
InChI Key |
RYXBLICQLADFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





